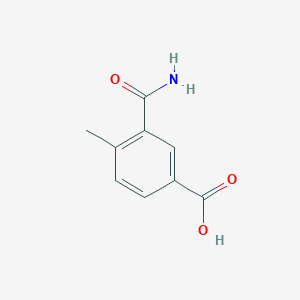

3-Carbamoyl-4-methylbenzoic acid

説明

3-Carbamoyl-4-methylbenzoic acid (CAS: 51600-24-9) is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its structure combines a carboxylic acid moiety with polar (carbamoyl) and hydrophobic (methyl) substituents, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound is primarily utilized in research and development (R&D) settings, particularly as a building block for drug candidates or specialty chemicals .

特性

CAS番号 |

859964-28-6 |

|---|---|

分子式 |

C9H9NO3 |

分子量 |

179.17 g/mol |

IUPAC名 |

3-carbamoyl-4-methylbenzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |

InChIキー |

DJNREJGAWCAVEJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to the carbamoyl derivative through reaction with phosgene or other carbamoylating agents.

Industrial Production Methods

Industrial production of 3-Carbamoyl-4-methylbenzoic acid typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents used in the process.

化学反応の分析

Types of Reactions

3-Carbamoyl-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-Carbamoyl-4-carboxybenzoic acid.

Reduction: 3-Amino-4-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

3-Carbamoyl-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Carbamoyl-4-methylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Hydroxy-3-methylbenzoic Acid (CAS: 499-76-3)

This compound replaces the carbamoyl group of 3-carbamoyl-4-methylbenzoic acid with a hydroxyl (-OH) group at the 3-position. The IUPAC name, 4-hydroxy-3-methylbenzoic acid, reflects this substitution . Key differences include:

- Functional Groups: The hydroxyl group enhances hydrogen-bonding capacity and acidity (phenolic OH pKa ~9.8 vs. carbamoyl’s neutral H-bonding properties).

3-Sulfamoyl-4-chlorobenzoic Acid (Related to Mefruside)

3-Sulfamoyl-4-chlorobenzoic acid derivatives, such as those used in the diuretic drug Mefruside (CAS: 61450-06-4), feature a sulfonamide (-SO₂NH₂) group at the 3-position and a chlorine atom at the 4-position . Key distinctions from 3-carbamoyl-4-methylbenzoic acid include:

- Electron-Withdrawing Effects : The sulfonamide group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.1 vs. ~4.8 for 3-carbamoyl-4-methylbenzoic acid).

- Pharmacological Relevance : Sulfonamide groups are critical for diuretic activity in drugs like Mefruside, whereas carbamoyl groups may confer different biological interactions.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (CAS: 331-39-5) shares a benzoic acid backbone but features a catechol (3,4-dihydroxy) group and an acrylic acid side chain. Notable differences include:

- Antioxidant Properties : The catechol structure enables radical-scavenging activity, making caffeic acid a key ingredient in supplements and cosmetics .

- Solubility : The polar hydroxyl groups enhance water solubility compared to the less polar carbamoyl and methyl substituents in 3-carbamoyl-4-methylbenzoic acid.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The carbamoyl group in 3-carbamoyl-4-methylbenzoic acid provides moderate polarity, balancing solubility in organic solvents (e.g., DMSO) and aqueous systems. This contrasts with sulfonamides (higher acidity) and catechols (higher reactivity) .

- Biological Activity : Sulfamoyl and chloro substituents in diuretics enhance renal sodium excretion, while carbamoyl groups may target enzymes like carbonic anhydrase or proteases.

- Synthetic Utility : 3-Carbamoyl-4-methylbenzoic acid’s methyl group improves lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

生物活性

3-Carbamoyl-4-methylbenzoic acid (CMB) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Carbamoyl-4-methylbenzoic acid features a carbamoyl group attached to a methyl-substituted benzoic acid. Its molecular formula is CHNO, with a molecular weight of approximately 195.2 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of CMB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamoyl group plays a crucial role in forming hydrogen bonds with proteins, potentially leading to enzyme inhibition. Additionally, the methyl group may influence the compound's binding affinity and specificity towards different targets.

Biological Activities

Research has identified several key biological activities associated with 3-Carbamoyl-4-methylbenzoic acid:

- Anti-inflammatory Activity : CMB has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests its application in treating inflammatory diseases.

- Antibacterial Properties : Preliminary studies indicate that CMB exhibits antibacterial activity against various strains of bacteria, making it a candidate for further exploration in antimicrobial therapies.

- Antioxidant Effects : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antibacterial | Disruption of bacterial cell wall synthesis | |

| Antioxidant | Scavenging free radicals |

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of CMB in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with CMB compared to the control group. This suggests its potential utility in managing arthritis symptoms.

Case Study: Antibacterial Activity

In vitro tests were conducted to evaluate the antibacterial efficacy of CMB against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that CMB was effective at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of CMB, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzoic acid | Methyl group on benzene | Lacks carbamoyl functionality |

| N-(3-Methylphenyl)urea | Urea functional group | Different reactivity profile due to urea |

| 3-Carbamoylbenzoic acid | Carbamoyl group without methyl substitution | Exhibits different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。